molecular formula C12H16O3 B3084755 Methyl 3-(3-Hydroxyphenyl)pentanoate CAS No. 1142234-16-9

Methyl 3-(3-Hydroxyphenyl)pentanoate

Cat. No.: B3084755
CAS No.: 1142234-16-9
M. Wt: 208.25 g/mol
InChI Key: APYKJHDCYFIQJM-UHFFFAOYSA-N
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Safety and Hazards

Methyl 3-(3-Hydroxyphenyl)pentanoate is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation . In case of contact with skin or eyes, it is advised to rinse with plenty of water and consult a doctor . If inhaled, move the person into fresh air and give artificial respiration if necessary .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-Hydroxyphenyl)pentanoate typically involves the esterification of 3-(3-Hydroxyphenyl)pentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through distillation and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-Hydroxyphenyl)pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 3-(3-Hydroxyphenyl)pentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active 3-(3-Hydroxyphenyl)pentanoic acid, which can interact with various enzymes and receptors .

Comparison with Similar Compounds

Methyl 3-(3-Hydroxyphenyl)pentanoate can be compared with other similar compounds such as:

    Methyl 3-(4-Hydroxyphenyl)pentanoate: Similar structure but with the hydroxyl group in the para position.

    Ethyl 3-(3-Hydroxyphenyl)pentanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 3-(3-Hydroxyphenyl)butanoate: Similar structure but with a shorter carbon chain.

These compounds share similar chemical properties but differ in their reactivity and applications due to variations in their molecular structure .

Properties

IUPAC Name

methyl 3-(3-hydroxyphenyl)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-9(8-12(14)15-2)10-5-4-6-11(13)7-10/h4-7,9,13H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYKJHDCYFIQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)OC)C1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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